
(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine
Übersicht
Beschreibung
(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine is a secondary amine featuring a 4-methoxy-substituted benzyl group and a pyridin-2-ylmethyl moiety. Its molecular formula is C₁₄H₁₆N₂O, with a calculated molecular weight of 228.29 g/mol (inferred from structural analogs in ).
For instance, derivatives like DMMA ([decyl-(4-methoxy-benzyl)-methyl-amine]) exhibit anti-inflammatory and anti-oxidative properties by modulating JNK, p38 MAPK, and NF-κB pathways (). This hints at possible therapeutic applications for the target compound, though direct biological data remain unverified.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von CMP 6 umfasst eine Reihe von chemischen Reaktionen, die von leicht verfügbaren Ausgangsmaterialien ausgehen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperatur- und Druckbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
In industrieller Umgebung wird die Produktion von CMP 6 unter Verwendung optimierter Synthesewege hochskaliert, die Kosteneffizienz und Effizienz gewährleisten. Der Prozess beinhaltet großvolumige Reaktoren, kontinuierliche Überwachung von Reaktionsparametern und Reinigungstechniken wie Kristallisation und Chromatographie, um das Endprodukt mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CMP 6 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: CMP 6 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können CMP 6 in seine reduzierten Formen umwandeln.
Substitution: CMP 6 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien bei diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, die Substitutionsreaktionen erleichtern. Die Bedingungen variieren je nach gewünschter Reaktion und beinhalten typischerweise kontrollierte Temperatur, Druck und pH-Wert .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von CMP 6, die ihre biologische Aktivität beibehalten oder verstärken. Diese Derivate werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .
Wissenschaftliche Forschungsanwendungen
CMP 6 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
CMP 6 entfaltet seine Wirkung durch Hemmung der Aktivität von JAK-Enzymen. JAK-Enzyme sind an den Signalwegen verschiedener Zytokine und Wachstumsfaktoren beteiligt, die eine entscheidende Rolle bei Immunantworten und Zellproliferation spielen. Durch die Hemmung der JAK-Aktivität stört CMP 6 diese Signalwege, was zu einer reduzierten Zytokinproduktion und Immunzellaktivierung führt. Dieser Mechanismus ist besonders vorteilhaft bei Erkrankungen, bei denen eine übermäßige Immunaktivierung oder Zellproliferation schädlich ist, wie z. B. bei Autoimmunerkrankungen und Krebs .
Wirkmechanismus
CMP 6 exerts its effects by inhibiting the activity of JAK enzymes. JAK enzymes are involved in the signaling pathways of various cytokines and growth factors, which play crucial roles in immune responses and cell proliferation. By inhibiting JAK activity, CMP 6 disrupts these signaling pathways, leading to reduced cytokine production and immune cell activation. This mechanism is particularly beneficial in conditions where excessive immune activation or cell proliferation is detrimental, such as autoimmune diseases and cancer .
Vergleich Mit ähnlichen Verbindungen
A comparative analysis of (4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine and its structural analogs highlights key differences in substituents, physicochemical properties, and biological activities:
Structural and Electronic Comparisons
Key Observations :
- Electron-Donating vs.
- Amine Classification : Secondary amines (e.g., the target compound) may exhibit different pharmacokinetic profiles compared to tertiary amines (e.g., DMMA), affecting membrane permeability and metabolic stability.
Biologische Aktivität
(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine, a compound with the molecular formula C₁₄H₁₆N₂O and a molecular weight of approximately 228.3 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, particularly in cancer research and proteomics, highlighting synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a (4-methoxybenzyl) group. The methoxy group enhances lipophilicity, which is crucial for biological interactions. Its structure allows it to serve as a cleavable linker in proteomics, facilitating the attachment of various functionalities to biomolecules such as peptides and proteins.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
- Proteomics Applications : Its role as a cleavable linker aids in studying protein interactions and modifications.
Anticancer Activity
A notable study evaluated the antiproliferative effects of several compounds related to this compound against different cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate). The results are summarized in Table 1.
Compound | Cell Line | IC₅₀ Value (µM) | Remarks |
---|---|---|---|
9b | MCF7 | <3 | High potency |
9d | HCT116 | <3 | High potency |
9g | PC3 | <5 | Effective inhibition |
The IC₅₀ values indicate that compounds derived from this compound exhibit potent anticancer properties, particularly against MCF7 and HCT116 cells .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. For instance, it has been shown to inhibit deubiquitinase complexes, which are crucial for regulating protein stability and degradation pathways associated with cancer cell survival .
Structure-Activity Relationship (SAR)
The SAR studies on this compound suggest that modifications to its methoxy and amine groups significantly influence its binding affinities and biological activities. For example:
- Substituent Variations : Altering the substituent on the benzene ring affects the compound's lipophilicity and overall biological effectiveness.
Comparative Analysis
Several structurally similar compounds were analyzed for their biological activity:
Compound Name | Structure Type | Unique Features |
---|---|---|
N-(4-methoxybenzyl)pyridin-2-amine | Pyridine-based amine | Simpler structure without methyl group on nitrogen |
Bis(pyridin-2-ylmethyl)amine | Divalent amine | Contains two pyridine moieties |
(4-Methyl-benzyl)-pyridin-2-ylmethyl-amines | Methyl-substituted variant | Different substituent on benzene ring |
These comparisons highlight the unique properties of this compound that may confer distinct biological activities compared to its analogs.
Case Studies
- Cancer Cell Line Studies : A study published in Molecules demonstrated that derivatives of this compound exhibited IC₅₀ values lower than 5 µM against multiple cancer cell lines, indicating strong potential for therapeutic applications .
- Proteomic Applications : The compound has been utilized as a cleavable linker in proteomics research, allowing for advanced studies on protein interactions and post-translational modifications.
Q & A
Basic Questions
Q. What are the established synthetic routes for (4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine, and how can reaction parameters be optimized?
The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives can react with aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) in ethanol under acidic catalysis (acetic acid), yielding imine intermediates that are further cyclized . Optimizing stoichiometry (e.g., 1:1 molar ratio), solvent choice (ethanol for solubility), and acid catalyst volume (10 drops of acetic acid) can improve yields up to 91% . Purification via vacuum filtration and washing with methanol enhances purity . Alternative routes may involve reductive amination or nucleophilic substitution, requiring careful control of temperature and pH .
Q. Which spectroscopic methods are critical for characterizing this compound, and how are spectral discrepancies addressed?
Key techniques include:
- 1H/13C-NMR : Assign peaks to aromatic protons (δ 7.0–8.1 ppm), methoxy groups (δ ~3.8 ppm), and amine protons (δ ~10.7 ppm) . Discrepancies in splitting patterns may arise from solvent effects or impurities; deuterated DMSO ensures consistency .
- FTIR : Confirm C=N stretches (~1596 cm⁻¹) and N-H bonds (~3198 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 334.1553) with deviations <0.3 ppm . Cross-referencing with computational predictions (e.g., DFT) resolves ambiguities .
Q. What physical properties (e.g., solubility, stability) are critical for experimental design?
Predicted properties include a molecular weight of 212.29 g/mol, boiling point ~572°C, and solubility in polar aprotic solvents (e.g., DMSO, ethanol) . The compound’s stability under acidic conditions (e.g., during hypochlorite-mediated cyclization) must be monitored to avoid decomposition .
Advanced Research Questions
Q. How can DFT calculations guide the design of this compound derivatives for catalytic applications?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts electronic properties, such as HOMO/LUMO energies, to assess redox activity . For example, exact exchange terms improve accuracy for bond dissociation energies (<2.4 kcal/mol error) . These insights help tailor ligands for metal coordination (e.g., Cu(II) complexes in ) by optimizing charge transfer and steric effects .
Q. What strategies resolve contradictions in reaction yields or spectroscopic data during derivative synthesis?
Conflicting yields may stem from competing pathways (e.g., over-oxidation). Methodological adjustments include:
- Reaction monitoring : Use TLC (dichloromethane mobile phase) or in situ NMR to track intermediates .
- Alternative oxidants : Sodium hypochlorite (8 mmol) in ethanol at RT minimizes side products during cyclization .
- Crystallographic validation : SHELX software refines X-ray structures to confirm bond angles (e.g., C-N-C ~121°) and resolve spectral mismatches .
Q. How is dual receptor binding activity (e.g., histamine H1/H4) evaluated for pharmacological derivatives?
Pharmacological assays involve:
- Radioligand displacement : Measure IC50 values using tritiated histamine in cell membranes expressing H1/H4 receptors .
- Functional assays : Monitor intracellular Ca²⁺ flux via FLIPR for agonist/antagonist profiling . Challenges include selectivity against off-target receptors; structural modifications (e.g., pyridinyl substitutions) enhance specificity .
Q. What crystallographic considerations apply to metal complexes of this amine ligand?
For complexes like [(4-Methylbenzyl)bis(pyridin-2-ylmethyl)amine]Cu(II), SHELXL refines bond distances (e.g., Cu-S ~2.3 Å) and angles (N-Cu-N ~90°) . Twinning or disorder in crystals (common with flexible ligands) requires high-resolution data (≤0.8 Å) and anisotropic displacement parameters .
Q. Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions and inert atmospheres for moisture-sensitive steps .
- Computational Validation : Use Gaussian or ORCA with solvent models (e.g., PCM) to simulate NMR shifts .
- Safety : Handle hypochlorite and acetic acid with PPE; monitor exotherms during cyclization .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-7-5-12(6-8-14)10-15-11-13-4-2-3-9-16-13/h2-9,15H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWSTFNTFFKSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357940 | |
Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121020-62-0 | |
Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.